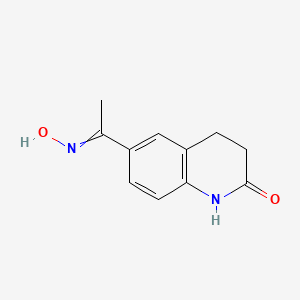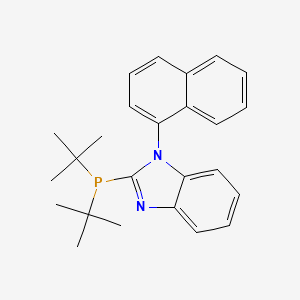
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthyl group and a di-tert-butylphosphino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Addition of Di-tert-butylphosphino Group: This step might involve the use of a phosphine reagent under specific conditions to introduce the di-tert-butylphosphino group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation, particularly at the phosphine group.
Reduction: Reduction reactions could target the benzimidazole core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole would depend on its specific application. For example:
In Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Biology: It could interact with specific proteins or nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(Di-tert-butylphosphino)-1-phenylbenzimidazole
- 2-(Di-tert-butylphosphino)-1-(2-naphthyl)benzimidazole
- 2-(Di-tert-butylphosphino)-1-(1-anthracenyl)benzimidazole
Uniqueness
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is unique due to the specific combination of the naphthyl and di-tert-butylphosphino groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
特性
分子式 |
C25H29N2P |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
ditert-butyl-(1-naphthalen-1-ylbenzimidazol-2-yl)phosphane |
InChI |
InChI=1S/C25H29N2P/c1-24(2,3)28(25(4,5)6)23-26-20-15-9-10-16-22(20)27(23)21-17-11-13-18-12-7-8-14-19(18)21/h7-17H,1-6H3 |
InChIキー |
PHMWVAVVJYESGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=NC2=CC=CC=C2N1C3=CC=CC4=CC=CC=C43)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


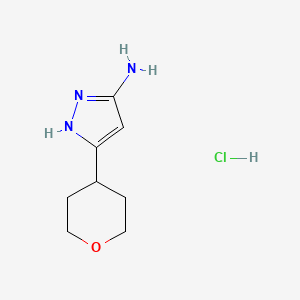
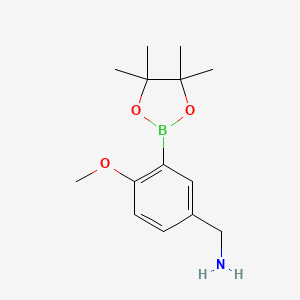


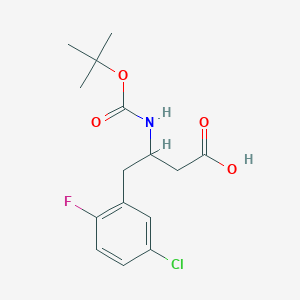
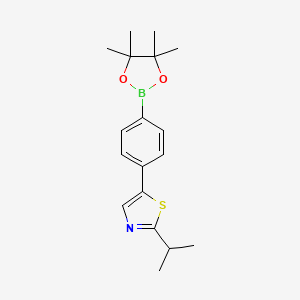
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
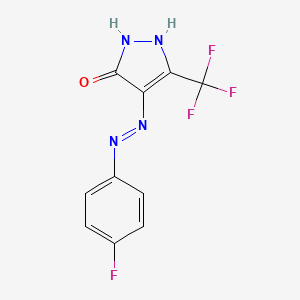
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
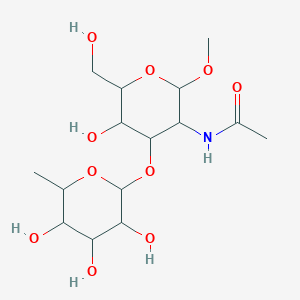
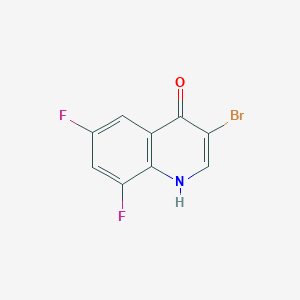
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
